3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Description
Properties
IUPAC Name |
3-butyl-1H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-3-8-16-12(18)15-11-14-9-6-4-5-7-10(9)17(11)13(16)19/h4-7H,2-3,8H2,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMENGGSVYVKZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)NC2=NC3=CC=CC=C3N2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194074 | |
| Record name | 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41136-38-3 | |
| Record name | 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041136383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Benomyl, a widely used fungicide, undergoes hydrolysis to form STB and 1-(2-benzimidazolyl)-3-n-butylurea (BBU) as primary degradation products. The reaction proceeds via cleavage of the carbamate group, followed by cyclization to form the triazine ring. Key factors influencing this process include:
Table 1: Degradation Kinetics of Benomyl to STB
Industrial and Environmental Relevance
This pathway is critical for understanding the environmental fate of benomyl, as STB persists in soil and water systems. However, the method is less favorable for controlled laboratory synthesis due to slow reaction kinetics and competing byproducts like BBU.
Direct Synthesis from Benzimidazole Precursors
Acylation-Cyclocondensation Strategy
The most efficient route involves acylating 2-aminobenzimidazole followed by cyclocondensation with triazine-forming reagents.
Stepwise Procedure
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Acylation : 2-Aminobenzimidazole reacts with alkyl carbonochloridates (e.g., butyl chloroformate) in the presence of a base (e.g., sodium hydroxide) to form an intermediate carbamate.
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Cyclocondensation : The carbamate undergoes intramolecular cyclization under heated conditions (80–100°C) in polar aprotic solvents like dimethylformamide (DMF), yielding STB.
Table 2: Optimization of Direct Synthesis
Alternative Routes Using Dialkyl Carbonates
Dialkyl carbonates (e.g., diethyl carbonate) offer a greener alternative by eliminating hazardous alkyl halides. The reaction proceeds via:
This method achieves comparable yields (70–75%) while reducing waste generation.
Comparative Analysis of Methods
Efficiency and Practicality
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Degradation Pathway :
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Advantages : No specialized reagents required.
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Limitations : Slow kinetics, low selectivity for STB.
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Direct Synthesis :
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Advantages : Higher yields (68–75%), scalability for industrial production.
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Limitations : Requires anhydrous conditions and toxic solvents.
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Chemical Reactions Analysis
Types of Reactions
3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole and triazine derivatives.
Substitution: Formation of substituted benzimidazole-triazine compounds with various functional groups.
Scientific Research Applications
3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Additionally, the compound may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Key Differences :
- Bioactivity : Unlike STB, imidazo/pyrimido derivatives exhibit direct IOP-lowering effects, with efficacy peaking at 0.4% concentration but diminishing at higher doses (reduced AUC) .
Degradation Products of Benomyl: STB vs. MBC and BBU
STB, MBC, and BBU are co-produced during benomyl degradation. Comparative properties:
Structural Influence :
- STB’s triazinone ring enhances stability compared to MBC’s carbamate group, which hydrolyzes readily .
- BBU’s urea moiety reduces reactivity, explaining its lower environmental impact .
Other Benzimidazole Derivatives
Compounds like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (from ) lack the fused triazinone ring but share synthetic routes involving benzaldehyde derivatives. These compounds prioritize herbicidal activity over fungicidal effects, unlike STB .
Research Implications and Gaps
- Environmental Monitoring: STB’s persistence necessitates advanced detection methods, as highlighted by EPA reports on benomyl degradation .
- Therapeutic Potential: While STB itself lacks direct pharmacological data, structural analogs demonstrate promising IOP reduction, warranting further study on STB derivatives .
- Synthetic Chemistry: STB’s formation pathways (e.g., via benomyl degradation under basic conditions) inform green chemistry strategies to mitigate toxic byproducts .
Biological Activity
3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole (STB) is a synthetic compound belonging to the class of benzimidazole derivatives. Its unique chemical structure combines benzimidazole and triazine rings, which contributes to its diverse biological activities. This article explores the biological activity of STB, focusing on its antimicrobial, antifungal, and potential therapeutic properties, supported by data tables and research findings.
- Chemical Formula : C₁₃H₁₄N₄O₂
- CAS Number : 132827-25-9
- Molecular Weight : 258.28 g/mol
The biological activity of STB is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit the activity of certain enzymes or proteins, disrupt cellular processes, and interfere with DNA replication or protein synthesis. This mechanism is crucial for its antimicrobial and antifungal properties.
Antimicrobial Activity
Research has indicated that STB exhibits significant antimicrobial activity against various microorganisms. The compound's effectiveness can be summarized as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
These findings suggest that STB may serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
STB has also shown promising antifungal properties. It inhibits the growth of several fungal species, as evidenced by the following data:
The compound's ability to inhibit fungal growth is attributed to its interference with cell division and destabilization of fungal cell structures.
Study on Antifungal Efficacy
In a controlled laboratory study, STB was tested against various fungal pathogens. The results indicated that STB effectively inhibited fungal growth at concentrations lower than those required for traditional antifungal agents. This study highlights STB's potential as an alternative treatment for fungal infections.
Developmental Toxicity Assessment
A developmental toxicity study involving rats assessed the effects of STB exposure during gestation. The study found no significant teratogenic effects at doses up to 100 mg/kg/day, suggesting a favorable safety profile for potential therapeutic applications in pregnant populations .
Comparative Analysis with Similar Compounds
STB's biological activity can be compared with other benzimidazole derivatives:
| Compound | Antimicrobial Activity (MIC) | Antifungal Activity (MIC) |
|---|---|---|
| This compound (STB) | E. coli: 32 µg/mL | A. niger: 4 µg/mL |
| Methyl 2-benzimidazolecarbamate (MBC) | E. coli: 64 µg/mL | A. niger: 8 µg/mL |
This comparison indicates that STB may have superior antimicrobial and antifungal properties compared to MBC, making it a valuable candidate for further research and development.
Q & A
Q. How to integrate experimental and computational data for mechanistic insights?
- Hybrid workflows : Combine molecular dynamics simulations (e.g., GROMACS) with experimental binding assays to validate predicted interaction hotspots .
- Data repositories : Use platforms like Zenodo to share raw NMR, MS, and bioassay data for collaborative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
